molecular formula C9H16N2O B8339585 1-(2-Ethoxyethyl)-2-ethyl imidazole

1-(2-Ethoxyethyl)-2-ethyl imidazole

Cat. No.: B8339585
M. Wt: 168.24 g/mol
InChI Key: UDLWWPGWFCBWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyethyl)-2-ethyl imidazole is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(2-ethoxyethyl)-2-ethylimidazole

InChI

InChI=1S/C9H16N2O/c1-3-9-10-5-6-11(9)7-8-12-4-2/h5-6H,3-4,7-8H2,1-2H3

InChI Key

UDLWWPGWFCBWRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CCOCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an autoclave of 100 mL, 2-ethylimidazole (19.2 g, 200 mmol) was made reacted with 2-chloroethyl ethyl ether (26.0 g, 240 mmol) at 145 deg C. for 72 hours. Brown liquid that was obtained was washed with 120 mL of a compound liquid of ethanol and ether (volume ratio thereof is 1:5), and then made reacted with triethylamine (20.2 g, 200 mmol) in the autoclave of 100 mL at 130 deg C. for 24 hours. Solid salts that was formed was removed by filtration, and residue (filtrate) was subjected to reduced-pressure distillation by using a Vigreux column of 20 cm. The product was a transparent liquid which has a boiling point of 171-175 deg C. when a pressure is 10 Pa. 1H-NMR measurement of obtained amine was performed, and it was confirmed that chemical shifts, δ (ppm), are 6.91 (d, 1H), 6.87(d, 1H), 4.00-3.97(t, 2H), 3.63-3.60 (t, 2H), 3.44-3.39(4, 2H), 2.75-2.65(m, 2H), 1.33-1.29(t, 3H), and 1.15-1.12(t, 3H), and 1-(2-ethoxyethyl)-2-ethyl imidazole was synthesized.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two

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